2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS 1052522-32-3) is a bifunctional, aliphatic building block widely utilized in medicinal chemistry and advanced organic synthesis [1]. Structurally, it features a carboxylic acid for amide coupling, a beta-morpholine ring that modulates basicity and aqueous solubility, and an alpha-methyl group that introduces a stereocenter and steric bulk. Supplied as a stable hydrochloride salt, this compound is primarily procured as a precursor for synthesizing peptidomimetics, CNS-penetrant ligands, and targeted enzyme inhibitors (such as USP19 inhibitors) where precise control over downstream metabolic stability and physicochemical properties is required [2].
Generic substitution of this compound with its unmethylated analog, 3-morpholinopropanoic acid hydrochloride (CAS 6319-95-5), or its free base form (CAS 322725-55-3), frequently results in downstream failure or process inefficiencies [1]. Procuring the unmethylated analog sacrifices the critical steric shielding provided by the alpha-methyl group, leading to derived amides that are highly susceptible to rapid enzymatic cleavage in vivo. Conversely, attempting to substitute the hydrochloride salt with the free base introduces severe handling challenges; the free base is prone to zwitterionic unpredictability and hygroscopic moisture uptake, which compromises stoichiometric accuracy during sensitive coupling reactions and leads to variable batch-to-batch yields [2].
Procuring the hydrochloride salt (CAS 1052522-32-3) instead of the free base (CAS 322725-55-3) fundamentally changes handling reliability. The free base of morpholino-carboxylic acids often exists in a zwitterionic state that is prone to moisture absorption, leading to variable effective molecular weights. The HCl salt maintains >99% crystalline integrity under standard ambient conditions (60% RH) and provides a fixed stoichiometry (MW 209.67 g/mol)[1]. This ensures precise molar equivalents can be weighed for sensitive coupling reactions, preventing the formation of side products caused by excess coupling reagents.
| Evidence Dimension | Hygroscopicity and Stoichiometric Reliability |
| Target Compound Data | >99% mass stability at 60% RH; fixed MW (209.67 g/mol) |
| Comparator Or Baseline | Free base (CAS 322725-55-3): Variable moisture uptake and zwitterionic unpredictability |
| Quantified Difference | Elimination of weighing errors (typically 5-15% variance in free base) |
| Conditions | Ambient laboratory storage and standard weighing protocols |
Ensures batch-to-batch reproducibility and exact stoichiometry in high-value synthetic workflows.
The primary justification for selecting this alpha-methylated building block over the more common 3-morpholinopropanoic acid (CAS 6319-95-5) is the steric shielding it provides to downstream amide bonds. Alpha-methylation restricts the conformational flexibility around the carbonyl carbon, significantly reducing its susceptibility to enzymatic cleavage by amidases and proteases [1]. In standard liver microsome assays, amides derived from alpha-methylated precursors typically exhibit a 3- to 5-fold increase in in vitro half-life compared to their unmethylated counterparts.
| Evidence Dimension | Metabolic half-life (t1/2) of derived amides |
| Target Compound Data | Typically >120 minutes in standard microsomal assays |
| Comparator Or Baseline | Unmethylated analog (CAS 6319-95-5) derivatives: <40 minutes |
| Quantified Difference | >3-fold extension in metabolic half-life |
| Conditions | In vitro liver microsome stability assays |
Critical for pharmaceutical procurement where downstream lead compounds require optimized pharmacokinetic profiles and resistance to enzymatic degradation.
While the alpha-methyl group provides metabolic stability, it introduces steric hindrance that impacts processability. Compared to the unmethylated baseline, 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride exhibits slower coupling kinetics. Standard reagents like EDC/HOBt often yield incomplete conversions (<60%). Consequently, procurement must be paired with high-efficiency coupling reagents such as HATU or COMU, which can drive the reaction to >85% yield despite the steric bulk[1]. The HCl salt form also requires the addition of sufficient non-nucleophilic base (e.g., DIPEA) to liberate the morpholine and carboxylate prior to activation.
| Evidence Dimension | Amide coupling yield and reagent dependency |
| Target Compound Data | >85% yield requiring HATU/DIPEA |
| Comparator Or Baseline | Unmethylated analog (CAS 6319-95-5): >90% yield achievable with milder EDC/HOBt |
| Quantified Difference | Requires highly reactive uronium/aminium salts to overcome ~30-40% yield drop seen with standard reagents |
| Conditions | Solution-phase amide coupling at room temperature |
Dictates the co-procurement of appropriate coupling reagents and the optimization of synthetic protocols to avoid low yields.
Directly leveraging the steric shielding described in Section 3, this compound is the optimal choice for synthesizing amide-linked therapeutics where resistance to amidases is critical. The alpha-methyl group extends the half-life of the resulting drug candidates, making it a mandatory precursor for specific target classes like USP19 inhibitors [1].
Because the hydrochloride salt form provides fixed stoichiometry and resists hygroscopic deliquescence (unlike the free base), it is highly suitable for automated liquid or solid-phase synthesis workflows. Procurement of this specific salt ensures accurate robotic weighing and reproducible coupling yields across large compound libraries [2].
The combination of the morpholine ring and the alpha-methyl group allows for fine-tuning of lipophilicity and pKa in neuroactive compounds. However, as noted in the coupling kinetics evidence, process chemists must co-procure highly reactive coupling agents (e.g., HATU) to successfully integrate this sterically hindered building block into complex scaffolds [1].